Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Astragaloside Il PINK1/parkin mitophagy

pathway confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Astragaloside Il

CAS No.: 84687-42-3
Cat. No.: S578275

Get Quote

AS-IV's Regulation of the PINK1/Parkin Mitophagy

Pathway

The table below summarizes experimental data from key studies demonstrating how AS-IV modulates the

PINK1/Parkin pathway in different disease models.

. AS-IV Effect .

. Cell/Animal Key Experimental o )

Disease Model on . Mechanistic Insight
System . Observations
Mitophagy
Radiation- C57 male mice Promotes 4 Levels of PINK1, Promotes removal of
Induced Renal (in vivo) T Parkin, and LC3-Il/I damaged mitochondria,
Injury [1] ratio in renal tissues  suppressing NLRP3
[1]. inflammasome activation
and apoptosis [1].

Hydrogen L6 myoblasts Inhibits -/ Reversed Counters excessive
Peroxide & (in vitro) H202/CCCP-induced  mitophagy, restoring
CCCP-Induced % in PINK1, Parkin, mitochondrial function.
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Damage [2] [2]. knockdown [2].
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. Cell/Animal Key Experimental o )
Disease Model on ) Mechanistic Insight
System . Observations
Mitophagy

Diabetic Db/db mice & Inhibits -/ # Protein levels of Protects podocytes by
Kidney MPC-5 PINK1 and Parkin; suppressing

Disease (DKD) podocytes (in # TOM20/LC3 co- hyperglycemia-induced
[3] Vvivo & in vitro) localization [3]. excessive mitophagy

[3].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the key studies.

e 1. In Vivo Model (Radiation-Induced Renal Injury) [1]

o Animal Model: C57 male mice were subjected to a cumulative radiation dose of 8 Gy from a
Cobalt-60 source.
o AS-IV Treatment: Intraperitoneal injection of AS-IV (40 mg/kg) for one month prior to radiation.
o Key Assessments:
= Renal Function: Serum creatinine (SCr), blood urea nitrogen (BUN), and uric acid (UA)
levels.
= Mitophagy & Pathway Analysis: Protein levels of PINK1, Parkin, and LC3-Il/I ratio were
measured in renal tissues via Western blot.
= Validation: The mitophagy inhibitor Cyclosporin A (CsA) was used to confirm the role of
mitophagy in the protective effect.

¢ 2. In Vitro Model (Myocyte Damage) [2]

o Cell Model: L6 myoblasts were treated with H202 and CCCP (a mitochondrial uncoupler) to
induce oxidative stress and mitochondrial damage.
o AS-IV Treatment: Cells were treated with AS-1V following inducer stimulation.
o Key Assessments:
= Oxidative Stress: Levels of MDA, ROS, SOD, and ATP.
= Mitochondrial Integrity: mMRNA and protein levels of Tom20, Tim23, and VDACL.
= Mitophagy Activation: mMRNA and protein expression of PINK1, Parkin, LC3 Il, and P62.
= Pathway Confirmation: A PINK1 knockdown cell line was established using lentiviral
infection to test the specificity of AS-1V's action.
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¢ 3. Integrated Model (Diabetic Kidney Disease) [3]

o In Vivo: Db/db mice were treated with BSTL formula (containing astragalosides) for 12 weeks.
Urinary albumin-to-creatinine ratio (UACR) and renal histopathology were assessed.

o In Vitro: Mouse podocyte clone-5 (MPC-5) cells were exposed to high glucose (30 mM) and
treated with BSTL drug-containing serum.

o Key Assessments:
= Mitophagy Flux: Co-localization of TOM20 and LC3 was measured using

immunofluorescence.
= Pathway Proteins: Protein levels of PINK1 and Parkin were analyzed by Western blot.

= Genetic Silencing: SIRNA against PINK1 was used to confirm the pathway specificity,
showing that PINK1 knockdown phenocopied the protective effects of BSTL.

Visualization of Pathway and Workflow

The following diagrams, created with Graphviz, illustrate the core mechanism and experimental logic.

Diagram 1: PINK1/Parkin Mitophagy Pathway and AS-IV's Role

This diagram shows the fundamental process of PINK1/Parkin-mediated mitophagy and the points where

AS-IV intervenes.
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Diagram 2: Experimental Workflow for Validating AS-IV's Role
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This diagram outlines the logical flow of key experiments used to confirm AS-IV's mechanism of action.

(Induce Mitochondrial Damage)

In Vivo: Radiation In Vitro: H202/CCCP
or db/db mice or High Glucose

Treat with AS-IV

(or BSTL formula)

(WB: PINK1, Parkin, LC3-1I/T)

(IF: TOM20/LC3 co-localization)

Functional Assays
(SCr/BUN; MDA/SOD/ATP)

) Mitophagy Assays

Use Inhibitor (CsA)
or Genetic Knockdown (siPINK1)

Confirm Pathway-Specific
Mechanism of AS-TV

Click to download full resolution via product page

Interpretation of Conflicting Effects

The dual role of AS-IV is not a contradiction but highlights the context-dependent nature of mitophagy as

a therapeutic target.

¢ Promoting Mitophagy for Clearance: In radiation-induced kidney injury, the primary problem is the
accumulation of dysfunctional mitochondria that drive inflammation and cell death. Here, AS-IV
enhances PINK1/Parkin-mediated mitophagy to clear the damage, which is a beneficial, quality-
control response [1].
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¢ Inhibiting Excessive Mitophagy for Survival: In models of myocyte damage and DKD, the initial
mitochondrial stress has already triggered an overactive mitophagic response. This excessive
degradation of mitochondria becomes harmful itself, leading to energy depletion and cell death. In
these contexts, AS-IV acts as a modulator to dampen the overactive pathway and restore balance

[3] [2].

This nuanced understanding is crucial for drug development, as it suggests AS-IV and similar compounds

could be tailored to treat diseases characterized by either insufficient or excessive mitochondrial clearance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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